

Technical Support Center: Acid Green 25 Dyeing Thermodynamics & Kinetics

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Compound of Interest

Compound Name: Acid Green 25

CAS No.: 4403-90-1

Cat. No.: B1664776

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Welcome to the Technical Support Center for **Acid Green 25** (AG25) application and troubleshooting. This guide is specifically engineered for researchers, materials scientists, and drug development professionals optimizing the dyeing rates, adsorption kinetics, and thermodynamic parameters of AG25 across various synthetic and biological substrates.

Part 1: Thermodynamic & Kinetic Troubleshooting (FAQs)

Q: Why does the dyeing rate and total uptake of **Acid Green 25** decrease when I elevate the temperature above 30°C (303 K) in biosorbent matrices? A: In many biological and polymeric matrices, such as spent brewery grains or anion exchange membranes, the interaction with **Acid Green 25** is a strictly exothermic process ($\Delta H^\circ < 0$)[1][2]. According to Le Chatelier's principle, increasing the thermal energy in an exothermic system shifts the equilibrium toward desorption. While initial uptake is driven by physical adsorption enhanced by chemical effects, elevated temperatures decrease surface activity and weaken the strong attractive forces (such as hydrogen bonding and van der Waals forces) between the dye molecules and the biosorbent surface[1]. Troubleshooting Action: Maintain the dye bath at exactly 303 K. If faster

kinetics are required without raising the temperature, increase the driving force by optimizing the initial dye concentration (e.g., up to 90 mg/L) to overcome mass transfer resistance[1].

Q: How do I resolve incomplete exhaustion of **Acid Green 25** on activated ash or porous carbon substrates at room temperature? A: Unlike biosorbents, the adsorption of AG25 onto highly porous, carbonaceous materials like activated palm ash is often endothermic ($\Delta H^\circ > 0$) [3]. At lower temperatures, the dye molecules lack sufficient kinetic energy to overcome the activation barrier required for intra-particle diffusion into the deep mesopores of the ash.

Troubleshooting Action: Elevate the temperature sequentially from 30°C to 50°C (303 K to 323 K). You will observe an increase in maximum monolayer adsorption capacity (e.g., from 123.4 mg/g to 181.8 mg/g) because the added heat swells the internal structure of the adsorbent and increases dye mobility, facilitating deep pore penetration[3].

Q: What kinetic model should I use to validate my temperature-dependent dyeing data, and why is it failing to fit a first-order curve? A: **Acid Green 25** adsorption typically fails to fit pseudo-first-order models at equilibrium because the rate-limiting step is rarely simple boundary layer diffusion. Across diverse substrates—from activated palm ash to carboxymethylated chitosan-conjugated magnetic nano-adsorbents—the process strictly follows a pseudo-second-order kinetic model[3][4]. This indicates that the overall rate is controlled by chemisorption (surface reaction), where the sharing or exchange of electrons between the anionic sulfonate groups of AG25 and the active sites of the substrate dictates the kinetics[4]. (Note: Certain specific anion exchange membranes are an exception and may exhibit pseudo-first-order kinetics[2]). Troubleshooting Action: Plot

versus

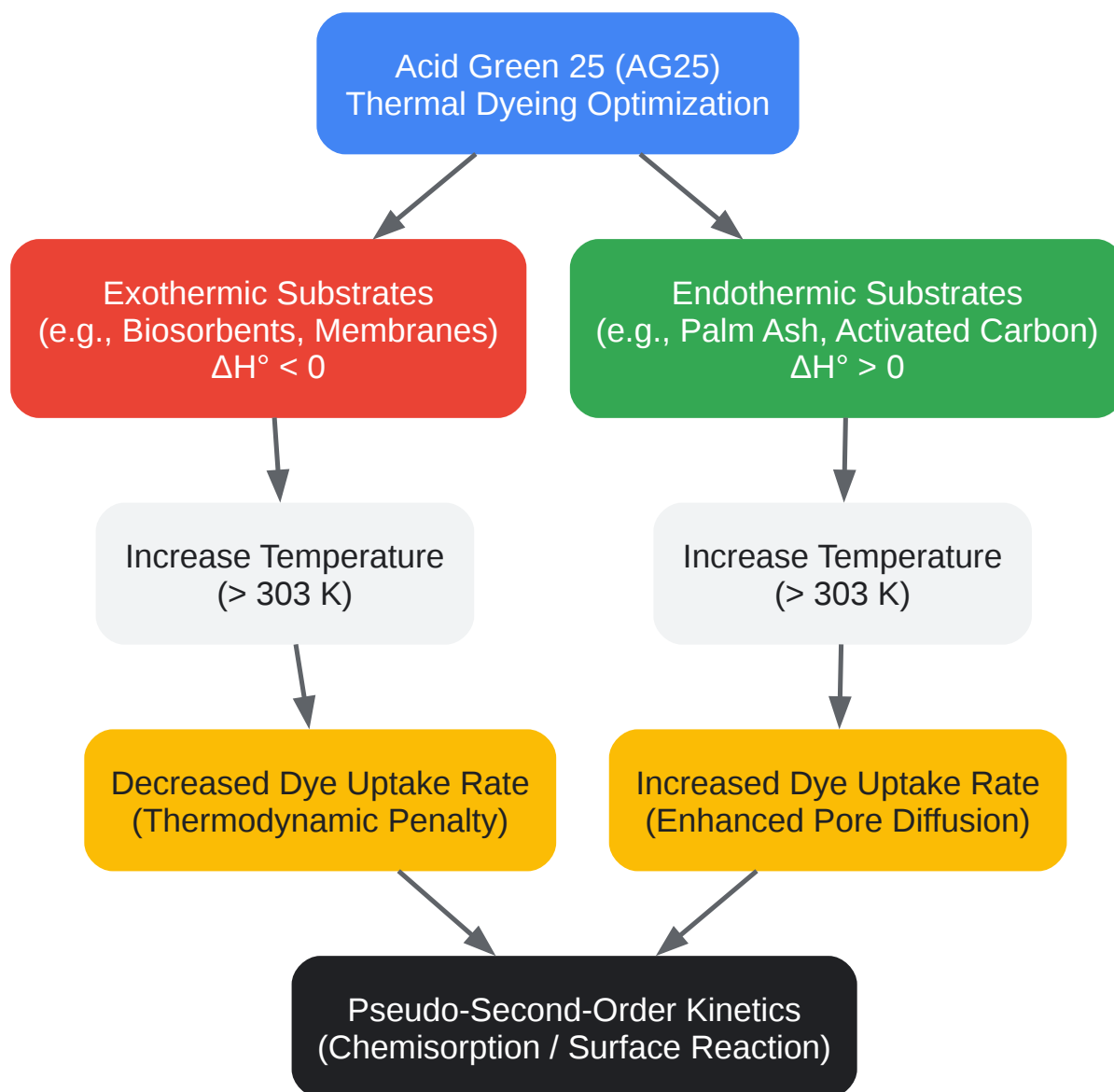
(where

is the amount of dye adsorbed at time

). A linear fit with an

will validate that your system is surface-reaction controlled, allowing you to accurately calculate the initial dyeing rate[3].

Part 2: System Visualization



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Fig 1. Thermodynamic logic tree for **Acid Green 25** dyeing rate optimization based on substrate type.

Part 3: Self-Validating Experimental Protocol

Methodology: Temperature-Dependent Dyeing and Kinetic Profiling Objective: Accurately determine the thermodynamic nature (ΔH°) and kinetic order of AG25 uptake. Self-Validating Mechanism: Parallel thermal controls ensure that absorbance drops are strictly due to

substrate adsorption, not thermal degradation of the dye molecule. Mass balance calculations must close within a 2% error margin to validate the dataset.

- Substrate and Dye Preparation:
 - Prepare a 1000 mg/L stock solution of **Acid Green 25**. Dilute to working concentrations (e.g., 30–300 mg/L)[1].
 - Adjust the pH of the dye bath to the optimal acidic range (typically pH 3) using 0.1 M HCl. Causality: This protonates the substrate surface, maximizing electrostatic attraction with the anionic sulfonate groups of AG25[1].
- Thermal Equilibration:
 - Place 50 mL of the dye solution into sealed Erlenmeyer flasks.
 - Submerge the flasks in a thermostatic shaker bath set to the target temperatures (e.g., 303 K, 313 K, 323 K) and agitate at 150 rpm until thermal equilibrium is reached[1].
- Reaction Initiation and Parallel Control:
 - Experimental: Add a precise dosage of the substrate (e.g., 0.2 g/L) to the flasks[1].
 - Validation Control: Maintain one flask at the highest temperature (323 K) without substrate to monitor for thermal degradation of the dye.
- Kinetic Sampling:
 - Extract 1 mL aliquots at predefined intervals (e.g., 5, 15, 30, 45, 60, 75 minutes). The system typically reaches equilibrium around 75 minutes[1].
 - Immediately centrifuge the aliquots to separate the solid phase and quench the reaction[4].
- Spectrophotometric Quantification & Mass Balance:
 - Measure the residual dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (

) for AG25.

- Validation Check: Calculate the mass balance:

. If the control flask shows a decrease in absorbance, calibrate the baseline to account for thermal degradation to ensure data integrity.

Part 4: Quantitative Data Summary

The following table summarizes the thermodynamic and kinetic behavior of **Acid Green 25** across various well-documented substrates to aid in comparative experimental design.

Substrate Material	Process Nature	Enthalpy (ΔH°)	Optimal Temperature	Dominant Kinetic Model
Spent Brewery Grains	Exothermic	Negative	303 K (30°C)	Pseudo-second-order
Anion Exchange Membrane	Exothermic	Negative	Room Temperature	Pseudo-first-order
Activated Palm Ash	Endothermic	Positive (+26.64 kJ/mol)	323 K (50°C)	Pseudo-second-order
CM-Chitosan Nanoparticles	Surface-Reaction	Not Specified	Room Temperature	Pseudo-second-order

Part 5: References

- Effect of Biosorption Parameters Kinetics Isotherm and Thermodynamics for Acid Green Dye Biosorption from Aqueous Solution Source: ccsenet.org URL:[[Link](#)]
- Acid green-25 removal from wastewater by anion exchange membrane: Adsorption kinetic and thermodynamic studies Source: techno-press.org URL:[[Link](#)]
- Isotherms, Kinetics and Thermodynamics of Acid Dye Adsorption on Activated Palm Ash Source: researchgate.net URL:[[Link](#)]

- Adsorption kinetics and thermodynamics of acid dyes on a carboxymethylated chitosan-conjugated magnetic nano-adsorbent Source: nih.gov URL:[[Link](#)]

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Sources

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